molecular formula C13H21NO3 B1283602 Proscaline CAS No. 39201-78-0

Proscaline

Cat. No. B1283602
CAS RN: 39201-78-0
M. Wt: 239.31 g/mol
InChI Key: HYWLMSUAZVDUFW-UHFFFAOYSA-N
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Description

Proscaline is a psychedelic and hallucinogenic drug, also known as 4-propoxy-3,5-dimethoxyphenethylamine or 4-propoxy-3,5-DMPEA . It has structural properties similar to the drugs mescaline, isoproscaline, and escaline . A dose of 30–60 mg produces effects lasting 8–12 hours .


Molecular Structure Analysis

The molecular formula of Proscaline is C13H21NO3 . It has a molar mass of 239.315 g/mol . The IUPAC name is 2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine .


Physical And Chemical Properties Analysis

Proscaline has a molecular weight of 239.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 7 . The topological polar surface area is 53.7 Ų .

Scientific Research Applications

Taxonomical Exploration in Research Organizations

Proscaline's relevance in scientific research can be linked to its role in the conceptual and empirical classification of public research organizations (PROs). PROs, including non-university and non-enterprise organizations focused on research and influenced by government, require taxonomical exploration. Proscaline's properties might be instrumental in understanding the emergence of new categories within the organizational field of research, as highlighted by Cruz-Castro, Martínez, Peñasco, & Sanz-Menéndez (2020) in "The classification of public research organizations: Taxonomical explorations" (Cruz-Castro et al., 2020).

Proteomics and Biomedical Applications

Proscaline, through its influence on protein synthesis and interaction, can be significant in the field of proteomics, particularly in understanding protein changes in health and disease states. As discussed by Colantonio & Chan (2005) in "The clinical application of proteomics," proteomic technology plays a crucial role in biomarker discovery and understanding the complexities of serum in clinical applications (Colantonio & Chan, 2005).

Plant Stress Resistance

The study "Roles of glycine betaine and proline in improving plant abiotic stress resistance" by Ashraf & Foolad (2007) explores the role of organic osmolytes like glycine betaine and proline in plant stress resistance. While proscaline itself isn't directly mentioned, its structural similarity to proline suggests potential applications in enhancing plant tolerance to environmental stresses (Ashraf & Foolad, 2007).

Transportation Systems and Decision-Making

Proscaline may contribute to decision-making processes in transportation systems, as evidenced by the application of the PROSCAL algorithm in evaluating transportation technologies, as detailed in "Intelligent transportation systems benefit priorities: an application to the Woodrow Wilson bridge" by Haynes et al. (2000) (Haynes et al., 2000).

Mescaline Derivatives and Clinical Research

While proscaline is a derivative of mescaline, its specific applications in clinical research are less clear. However, the historical and clinical usage of mescaline, as discussed in "100 years of mescaline" by Jay (2019), provides context for understanding the potential research applications of its derivatives like proscaline (Jay, 2019).

Safety And Hazards

Proscaline is a Class A controlled substance in the UK . In the United States, it is unscheduled and unregulated, but it could be considered an analog of a schedule I drug, mescaline, under the Federal Analog Act . The toxicity of Proscaline is not known .

properties

IUPAC Name

2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWLMSUAZVDUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192454
Record name Proscaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proscaline

CAS RN

39201-78-0
Record name 3,5-Dimethoxy-4-propoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39201-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proscaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proscaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSCALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G781N5IO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
SJ Chapman, AA Avanes - Isomer Design, Toronto, ON, Canada, 2015 - researchgate.net
… -11-24 43 P10 2C-T-4 2C-T-4 2012-11-24 46 P11 2C-T-7 2C-T-7 2012-11-24 49 P12 Escaline Escaline 2013-01-16 52 P13a Proscaline Proscaline 2012-11-24 55 P13b Proscaline …
Number of citations: 1 www.researchgate.net
AL Halberstadt, M Chatha… - Journal of …, 2019 - journals.sagepub.com
… Based on their typical dose ranges in humans, escaline and proscaline have about five … Escaline had twofold higher potency than mescaline in mice, whereas proscaline had threefold …
Number of citations: 15 journals.sagepub.com
DE Nichols - Pharmacology Biochemistry and Behavior, 1986 - Elsevier
The nature of the stereochemistry and aromatic ring substituents and their importance to biological activity for phenethylamine-type hallucinogens is presented. The possibility of a …
Number of citations: 53 www.sciencedirect.com
C Bottinelli, K Revelut, M Hologne, Y Gaillard… - … Analytique et Clinique, 2019 - Elsevier
… The SWGDrug 2017 library enabled them to be identified by comparison as proscaline and 4-chloro-2,5-diméthoxy-phényléthylamine (2C-C). The variation in the mass spectra of these …
Number of citations: 9 www.sciencedirect.com
KE Kolaczynska, D Luethi, D Trachsel… - Frontiers in …, 2022 - frontiersin.org
3,4,5-Trimethoxyphenethylamine (mescaline) is a psychedelic alkaloid found in peyote cactus. Related 4-alkoxy-3,5-dimethoxy-substituted phenethylamines (scalines) and …
Number of citations: 14 www.frontiersin.org
U Braun, G Braun, P Jacob III - QuaSAR, Quantitative Structure …, 1978 - books.google.com
… These products have been called escaline and proscaline in keeping with the well-established trivial name mescaline for the 4-methoxy counterpart. These reactions are shown in …
Number of citations: 24 books.google.com
D Rhee, R Markovich, WG Chae, X Qiu, C Pidgeon - Analytica chimica acta, 1994 - Elsevier
A chromatographic surface was prepared by immobilizing 1-O-(11-carboxyl)undecyl-2-O-methyl-sn-3-glycerophosphocholine on silica propylamine (loading 127 μmole g of silica) at a …
Number of citations: 47 www.sciencedirect.com
D Trachsel - Drug testing and analysis, 2012 - Wiley Online Library
… fluoroproscaline (80: K i = 8792nM) showed only low affinity and in humans, fluoroproscaline (80: 60–150 mg, 3–5 h) was distinctly less potent and of shorter duration than proscaline (…
P Jacob III, AT Shulgin - Journal of medicinal chemistry, 1984 - ACS Publications
… 456Homologation at the 4-position [to give lc (escaline) and lj (proscaline)] increases the potency by almost an order of magnitude.4,5 This fact, together with the reported increases in …
Number of citations: 16 pubs.acs.org
RA Glennon, JA Rosecrans - Neuroscience & Biobehavioral Reviews, 1982 - Elsevier
Various indolealkylamine and phenalkylamine derivatives are hallucinogenic in man and/or are behaviorally active in animals. This overview is divided into two parts. The first part …
Number of citations: 42 www.sciencedirect.com

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